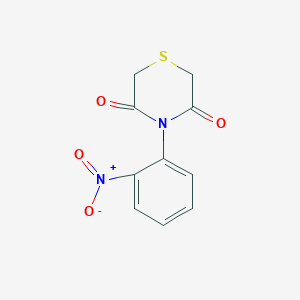

4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione

説明

2-nitrophenylacetic acid , belongs to the class of organic compounds. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been utilized in both organic synthesis and as an herbicide .

特性

CAS番号 |

883797-62-4 |

|---|---|

分子式 |

C10H8N2O4S |

分子量 |

252.25 g/mol |

IUPAC名 |

4-(2-nitrophenyl)thiomorpholine-3,5-dione |

InChI |

InChI=1S/C10H8N2O4S/c13-9-5-17-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |

InChIキー |

VPNPMJXYWIRNFB-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. The reaction conditions typically include the use of nitric acid (HNO~3~) as the nitrating agent. The industrial production methods may vary, but this straightforward route provides access to the compound .

化学反応の分析

2-Nitrophenylacetic acid participates in various organic reactions:

Esterification: It can serve as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other alcohol protecting groups.

Mitsunobu Reaction: By reacting with diethyl azidocarboxylate and triphenylphosphine, the acid can protect alcohols selectively. Removal of the protecting group is achieved using zinc and ammonium chloride.

Formation of Heterocycles: Complete reduction of 2-nitrophenylacetic acid yields anilines, which cyclize to form lactams.

科学的研究の応用

This compound finds applications in:

Organic Synthesis: As a versatile reagent for building complex molecules.

Biology and Medicine: Its derivatives may serve as enzyme inhibitors or anticancer agents.

作用機序

The precise mechanism by which 2-nitrophenylacetic acid exerts its effects depends on the specific context. It may involve interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.

類似化合物との比較

While 2-nitrophenylacetic acid stands out for its versatility, similar compounds include phenylacetic acid, 4-nitrophenylacetic acid, and 4-nitrophenol. Each compound has distinct properties and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。